Quinoline-2,6-diamine
Overview
Description
Synthesis Analysis
The synthesis of quinoline and its derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of Quinoline-2,6-diamine is represented by the InChI code1S/C9H9N3/c10-7-2-3-8-6 (5-7)1-4-9 (11)12-8/h1-5H,10H2, (H2,11,12)
. This indicates that it has a molecular weight of 159.19 . Chemical Reactions Analysis
Quinoline and its derivatives have been used in various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
Quinoline-2,6-diamine is a powder at room temperature . It has a melting point of 218-219 degrees Celsius .Scientific Research Applications
Anticancer Activities
Quinoline compounds, including quinoline-2,6-diamine derivatives, have shown significant promise in cancer drug discovery. Their structural diversity allows them to interact with various cancer drug targets, such as tyrosine kinases, proteasomes, and DNA repair mechanisms. This potential is enhanced by the synthetic versatility of quinoline, which permits the generation of numerous structurally diverse derivatives with selective and specific anticancer activities (Solomon & Lee, 2011).
Green Synthesis Approaches
In the pursuit of environmentally friendly chemical processes, quinoline-2,6-diamine and its derivatives have been synthesized using greener methods. For example, fruit juice has been utilized as a catalyst for the green synthesis of quinoxaline, demonstrating the feasibility of using natural, benign substances in chemical synthesis processes (Sheikh, Karimkha, & Kasim, 2020).
Synthesis Techniques
Advancements in the synthesis of benzimidazoles and quinoxalines from aromatic diamines have been reported. These processes often involve iridium-catalyzed reactions, highlighting the role of transition metals in facilitating the synthesis of quinoline derivatives (Hille, Irrgang, & Kempe, 2014).
Pharmaceutical Applications
Quinoline derivatives, including quinoline-2,6-diamine, are integral to pharmaceutical research. They have been explored for various therapeutic applications, such as in the development of antimicrobial, antimalarial, and anticancer drugs. The structural properties of these compounds make them suitable for a broad spectrum of pharmacological activities (Prajapati, Patel, Vekariya, Panchal, & Patel, 2014).
Sensor Development
Quinoline-based compounds have also been investigated for their potential in sensor technology. For instance, a quinoline-based compound has been developed for the selective sensing of explosive materials like 2,4,6-trinitrophenol, demonstrating the versatility of these compounds in analytical applications (Halder, Ghosh, Hazra, Banerjee, & Roy, 2018).
Catalysis and Chemical Reactions
Quinoline and its derivatives have been used as catalysts in various chemical reactions. For example, asymmetric hydrogenation of quinoline derivatives has been achieved using cationic transition metal complexes, showcasing the utility of these compounds in facilitating specific chemical transformations (Luo, He, & Fan, 2016).
Safety And Hazards
Future Directions
Quinoline motifs have received considerable attention due to their broad spectrum of bioactivity, and there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
quinoline-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECFWBJFIOOXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621578 | |
Record name | Quinoline-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-2,6-diamine | |
CAS RN |
855837-85-3 | |
Record name | Quinoline-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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